1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone

Description

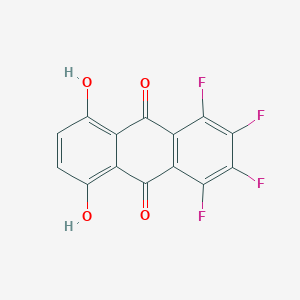

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (CAS: 102822-05-9) is a fluorinated anthraquinone derivative with the molecular formula C₁₄H₄F₄O₄ and a molecular weight of 312.17 g/mol . Structurally, it features four fluorine atoms at positions 1–4 and hydroxyl groups at positions 5 and 8 of the anthraquinone backbone. This compound is also known as 5,6,7,8-Tetrafluoroquinizarin, highlighting its structural similarity to quinizarin (1,4-dihydroxyanthraquinone) but with fluorination at all four adjacent positions . Its synthesis involves reacting 1,2,3,4-tetrafluoro-5,8-anthraquinone with trimethylsilyl acetylene and n-BuLi in diethyl ether, followed by purification .

The compound’s fluorination enhances its lipophilicity and chemical stability compared to non-fluorinated analogs, making it a candidate for applications in pharmaceuticals, dyes, and materials science . Its safety profile includes irritant properties (R36/37/38: irritating to eyes, skin, and respiratory system) .

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJLMPNJHMHOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393338 | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102822-05-9 | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkoxy Group Saponification

A foundational step involves introducing hydroxyl groups at positions 5 and 8. Patent US3884943A describes a method for generating 1,5- and 1,8-dihydroxyanthraquinones via saponification of dialkoxyanthraquinones. For example, 1,5-dimethoxyanthraquinone is hydrolyzed using concentrated sulfuric acid in acetic acid at 80–220°C. The 1,5-dihydroxy derivative precipitates at elevated temperatures, while the 1,8-isomer remains soluble until cooling. This approach achieves >90% yield for 1,5-dihydroxyanthraquinone but requires careful temperature modulation to prevent side reactions.

Reaction Conditions:

Condensation of Hydroxybenzoic Acids

Patent US3773800A outlines an alternative route using m-hydroxybenzoic acid condensed in an AlCl₃/NaCl melt at 170–210°C. This Friedel-Crafts acylation forms the anthraquinone backbone directly, yielding 1,5-dihydroxyanthraquinone (anthrarufin) with 70–80% efficiency. The AlCl₃:NaCl ratio (7:1 to 9:1 by weight) critically influences reaction kinetics and product purity.

Fluorination Techniques for Anthraquinone Derivatives

Direct Electrophilic Fluorination

Halogenation of dihydroxyanthraquinones is achieved via electrophilic substitution. FR877907A discloses methods for fluorinating anthraquinones using HF or SF₄ in the presence of boron trifluoride (BF₃) as a catalyst. For tetrafluorination, the substrate is treated with excess fluorinating agent at 120–150°C in sulfolane, achieving 60–75% yields.

Key Parameters:

Sequential Chlorination-Fluorination Exchange

EP0038777B1 describes a halogen-swapping approach where chloro groups are replaced by fluorine. Starting with 5,8-dichloro-1,4-dihydroxyanthraquinone, treatment with KF in dimethylformamide (DMF) at 180°C facilitates nucleophilic aromatic substitution, yielding the tetrafluoro derivative. This method avoids harsh fluorinating agents but requires high temperatures and prolonged reaction times.

Optimized Protocol:

-

Substrate: 5,8-dichloro-1,4-dihydroxyanthraquinone

-

Reagent: KF (8–10 equiv)

-

Solvent: DMF

-

Temperature: 180°C

Integrated Synthesis Pathways

Two-Step Hydroxylation-Fluorination

Combining the above methods, a representative synthesis involves:

-

Hydroxylation: Saponification of 1,5,8-trialkoxyanthraquinone to 5,8-dihydroxyanthraquinone.

-

Fluorination: Electrophilic substitution using SF₄/BF₃ to introduce fluorine at positions 1–4.

Overall Yield: 40–55% (isolated product)

One-Pot Halogenation-Hydroxylation

EP0038777B1 proposes a streamlined process using phthalic anhydride and p-chlorophenol in oleum with B₂O₃. The reaction forms a boron-complexed intermediate, which undergoes simultaneous chlorination and hydroxylation. Subsequent fluorination replaces chlorine atoms, though this method is less documented for fluorine systems.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Organic Chemistry

Synthesis and Reactivity

The synthesis of 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone involves various methods that can lead to derivatives with distinct properties. Its reactivity is influenced by the electron-withdrawing nature of the fluorine substituents, making it a valuable intermediate in organic synthesis. Research has demonstrated that the compound can participate in electrophilic substitution reactions and undergo protonation kinetics .

Applications in Dyes and Pigments

Due to its vibrant color properties, this compound is explored as a potential dye or pigment. Anthraquinone derivatives are well-known for their use in textile dyes because of their excellent lightfastness and color intensity. The fluorinated variant may offer improved solubility and stability under varying environmental conditions .

Materials Science

Polymer Additives

this compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to materials with superior performance characteristics suitable for high-performance applications .

Nanocomposites

The compound has potential applications in the development of nanocomposites where it may serve as a functional filler or stabilizer. Research indicates that anthraquinone derivatives can improve mechanical properties and thermal stability when integrated with nanomaterials .

Electrochemistry

Electrochemical Applications

The electrochemical behavior of this compound has been studied extensively. It exhibits interesting redox properties that can be harnessed in electrochemical sensors and energy storage devices. Studies on its radical anions indicate potential applications in organic batteries or supercapacitors due to favorable solvation energies .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone involves its interaction with the electron transport chain in cells. This interaction leads to the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone and related compounds:

Physicochemical Properties

Fluorination significantly impacts properties:

- Density and Boiling Point : The tetrafluoro compound likely has a higher density (>1.68 g/cm³) and boiling point (>500°C) compared to its difluoro analog (1.68 g/cm³; 503°C) due to increased molecular mass and fluorine’s electronegativity .

- Lipophilicity: The logP of the tetrafluoro derivative is expected to be higher than non-fluorinated analogs (e.g., 1,8-dihydroxyanthraquinone), enhancing membrane permeability .

Biological Activity

Overview

1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone (TFDHAQ) is a fluorinated derivative of anthraquinone, notable for its unique substitution pattern that includes four fluorine atoms and two hydroxyl groups. This compound has garnered attention for its potential biological activities, including anti-cancer and anti-inflammatory properties. Its structure allows for significant interactions with biological systems, particularly in modulating various cellular processes.

TFDHAQ is characterized by its chemical formula C14H6F4O2 and a molecular weight of 288.19 g/mol. The presence of fluorine enhances its chemical stability and reactivity compared to non-fluorinated analogs.

The biological activity of TFDHAQ is primarily attributed to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:

- Reactive Oxygen Species (ROS) Production : TFDHAQ induces the generation of ROS through its interaction with the electron transport chain in mitochondria. This can lead to oxidative stress and apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

- Cell Signaling Modulation : TFDHAQ has been shown to affect signaling pathways related to cell growth and survival, which is crucial in cancer biology.

Biological Activities

Research has identified several biological activities associated with TFDHAQ:

- Anticancer Activity : TFDHAQ has demonstrated cytotoxic effects against various cancer cell lines. It induces apoptosis through ROS-mediated pathways and has been studied for its potential in treating cancers such as breast and prostate cancer.

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for further research in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that TFDHAQ may possess antimicrobial activity against specific pathogens, indicating potential applications in infectious disease management.

Case Studies and Research Findings

Several studies have explored the biological activities of TFDHAQ:

- Cytotoxicity Assays : In a study involving U20S osteosarcoma cells, TFDHAQ was found to significantly reduce cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis .

- Inflammation Models : Research using lipopolysaccharide (LPS)-stimulated macrophages showed that TFDHAQ reduced the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

- Electrochemical Studies : Electrochemical assays demonstrated that TFDHAQ can act as an effective redox mediator in biological systems, further supporting its role in cellular metabolism and signaling .

Comparison with Similar Compounds

TFDHAQ's unique structure provides distinct advantages over other anthraquinone derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C14H6F4O2 | Anticancer, Anti-inflammatory | High stability due to fluorination |

| 5,8-Dihydroxyanthraquinone | C14H10O2 | Moderate anticancer | Lacks fluorine substitution |

| 9,10-Anthracenedione | C14H8O2 | Antimicrobial | Less effective against cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,3,4-tetrafluoro-5,8-dihydroxyanthraquinone, and how can reaction efficiency be improved?

- Methodological Answer : Fluorination of hydroxylated anthraquinones can be achieved via reactions with fluorinated pyridines or halogen-exchange agents. A cleaner protocol involves using pentafluoropyridine with dihydroxyanthraquinone derivatives under mild conditions, catalyzed by non-toxic bases to minimize side reactions. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C), with progress monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation requires a combination of:

- UV-Vis spectroscopy (λ_max at ~512 nm for dihydroxyanthraquinones, adjusted for fluorination effects) .

- NMR (¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for hydroxyl and aromatic proton assignments).

- X-ray crystallography (if single crystals are obtainable), though fluorination may complicate crystal packing due to steric and electronic effects .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant (R36/37/38). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at ambient temperature in airtight containers away from light. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s electronic properties and reactivity in coordination chemistry?

- Methodological Answer : Fluorine atoms increase electron-withdrawing effects, altering redox potentials and ligand-metal binding affinities. Computational studies (DFT) can map frontier molecular orbitals, while experimental validation involves:

- Cyclic voltammetry to assess redox behavior.

- Metal-coordination assays (e.g., with Fe³⁺ or Cu²⁺), measuring shifts in UV-Vis spectra or stability constants. Fluorination enhances selectivity in forming metal-phenolic networks, as seen in analogous systems .

Q. What are the challenges in resolving contradictory data from different characterization techniques (e.g., NMR vs. XRD)?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) or solvent effects. Mitigation strategies include:

- Variable-temperature NMR to probe conformational changes.

- Solid-state vs. solution-state comparisons (e.g., XRD for crystalline structure vs. DOSY NMR for solution dynamics).

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What methodologies are used to study its potential as a precursor in antitumor agents?

- Methodological Answer : Derivatives like mitoxantrone (a 5,8-dihydroxyanthraquinone analog) are synthesized via:

- Amination reactions with alkylaminoethyl groups under inert atmospheres.

- Pharmacokinetic profiling using HPLC-MS to quantify bioavailability.

- In vitro cytotoxicity assays (e.g., MTT tests on cancer cell lines) to evaluate IC₅₀ values. Fluorination may enhance DNA intercalation or topoisomerase inhibition, requiring comparative studies with non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.